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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the green chemistry approach to the

synthesis of Florylpicoxamid, a broad-spectrum fungicide. The synthesis leverages renewable

resources, with a significant portion of the molecule's carbon backbone derived from furfural, a

platform chemical obtainable from lignocellulosic biomass. This guide details the synthetic

pathway, experimental protocols, and the mode of action of Florylpicoxamid, adhering to the

principles of sustainable chemical manufacturing.

Introduction to Florylpicoxamid and Green
Chemistry Principles
Florylpicoxamid, developed by Corteva Agriscience, is a second-generation picolinamide

fungicide inspired by the natural product UK-2A.[1][2] It functions as a potent inhibitor of the

mitochondrial cytochrome bc1 complex at the Qi (quinone inside) site, disrupting the fungal

respiratory chain.[1] The design and synthesis of Florylpicoxamid embody multiple principles

of green chemistry, aiming for a sustainable and cost-effective manufacturing process.[3][4]

A key feature of its green synthesis is the utilization of renewable feedstocks. The 2,3,4-

trisubstituted pyridine core of the molecule is derived from furfural, increasing the renewable

carbon content of the active ingredient to nearly 50%.[3] Furthermore, the synthesis is

designed to be convergent and stereoselective, minimizing waste and the use of protecting

groups, and employing safer solvents.[3][4]
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Synthetic Pathway from Furfural
The synthesis of Florylpicoxamid from furfural can be conceptually divided into two main

parts: the synthesis of the key intermediate, 3-hydroxy-4-methoxypicolinic acid, from furfural,

and the subsequent coupling with a chiral alanine derivative followed by acetylation.

Synthesis of 3-Hydroxy-4-methoxypicolinic Acid from
Furfural
The conversion of furfural to 3-hydroxy-4-methoxypicolinic acid involves a multi-step sequence:

Strecker Reaction: Furfural undergoes a Strecker reaction with an ammonium source and a

cyanide salt to form an α-aminonitrile intermediate.[2]

Aza-Achmatowicz Rearrangement and Bromination: The aminonitrile is subjected to an

oxidative rearrangement and bromination to yield a tetrasubstituted pyridine derivative.[2]

Methoxy Exchange: A bromine atom on the pyridine ring is substituted with a methoxy group.

[2]

Nitrile Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid.[2]

Reductive Debromination: The remaining bromine atom is removed to yield the final 3-

hydroxy-4-methoxypicolinic acid.[2]
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Final Assembly of Florylpicoxamid
The final steps of the synthesis involve:

Amide Coupling: 3-Hydroxy-4-methoxypicolinic acid is coupled with the chiral amine, (S)-1,1-

bis(4-fluorophenyl)propan-2-yl 2-aminopropanoate hydrochloride.[1]

Acetylation: The hydroxyl group on the picolinic acid moiety is acetylated to yield the final

product, Florylpicoxamid.[1]
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Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of

Florylpicoxamid from furfural, compiled from patent literature.

Synthesis of 4,6-dibromo-3-hydroxypicolinonitrile from
Furfural
This procedure outlines the initial steps from furfural to a key brominated pyridine intermediate.

Step 1: Strecker Reaction to form amino(furan-2-yl)acetonitrile
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To a magnetically stirred suspension of ammonium chloride (25.03 g, 468 mmol) in methyl

tert-butyl ether (MTBE, 250 mL), add furan-2-carbaldehyde (28.8 g, 300 mmol) and a

solution of sodium cyanide (17.20 g, 351 mmol) in water (80 mL) at room temperature.

Stir the reaction mixture at room temperature for 15 hours.

After the reaction is complete, remove the aqueous layer.

Wash the organic layer with saturated sodium bicarbonate solution (2 x 100 mL).

Dry the organic layer over sodium sulfate and filter.

Cool the resulting filtrate to 5 °C.

Step 2: Bromination and Rearrangement

To the cooled filtrate from the previous step, add hydrobromic acid (48% aqueous, 85 mL,

753 mmol) dropwise while maintaining the temperature below 20 °C.

After stirring for 10-15 minutes, add bromine (44.5 mL, 138 g, 861 mmol) dropwise, keeping

the temperature below 20 °C.

After an additional 10-15 minutes, add sodium acetate (144 g, 1761 mmol) and methanol

(281 mL).

Add a second portion of bromine (109 mL, 338 g, 2113 mmol) dropwise while maintaining

the temperature below 20 °C.

Stir the reaction mixture overnight at room temperature.

Upon completion (monitored by HPLC), cool the mixture to 5-10 °C and slowly add a 20%

aqueous solution of sodium bisulfite (704 mL) while keeping the temperature below 20 °C to

quench excess bromine.

Synthesis of 3-Hydroxy-4-methoxypicolinic acid
This "one-pot" process converts the dibrominated intermediate to the desired picolinic acid.
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The 4,6-dibromo-3-hydroxypicolinonitrile is treated with a sodium alkoxide (e.g., sodium

methoxide), followed by zinc metal and a strong aqueous base.

The reaction is typically conducted at a temperature between 75 °C and 125 °C.

After the reaction is complete, the mixture is acidified to precipitate the product.

The solid product is isolated by filtration, washed with water, and dried. A yield of 70% has

been reported for this transformation.

Amide Coupling and Acetylation
Step 1: Amide Coupling

A general procedure for amide coupling involves dissolving the carboxylic acid (3-hydroxy-4-

methoxypicolinic acid) and the amine ((S)-1,1-bis(4-fluorophenyl)propan-2-yl 2-

aminopropanoate hydrochloride) in a suitable solvent such as dichloromethane (DCM) or

dimethylformamide (DMF).

A coupling reagent such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium

hexafluorophosphate (PyBOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate (HATU) is added, along with a non-nucleophilic

base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).

The reaction is stirred at room temperature until completion.

The product is then isolated and purified, typically by chromatography.

Step 2: Acetylation

The intermediate from the amide coupling step is dissolved in a suitable solvent like pyridine.

Acetic anhydride is added, and the mixture is stirred until the reaction is complete.

The solvent and excess reagents are removed under reduced pressure to yield

Florylpicoxamid. A reported yield for this step is 99%.

Quantitative Data
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The following table summarizes the reported yields for key transformations in the synthesis of

Florylpicoxamid. It is important to note that comprehensive, step-by-step yield data for the

entire sequence from furfural is not fully available in the public domain.

Reaction Step Product Reported Yield (%)

One-pot conversion of 4,6-

dibromo-3-

hydroxypicolinonitrile

3-Hydroxy-4-methoxypicolinic

acid
70

Acetylation of the final amide

intermediate
Florylpicoxamid 99

While specific Process Mass Intensity (PMI) values for the synthesis of Florylpicoxamid from

furfural are not publicly disclosed, the emphasis on using renewable feedstocks, reducing the

number of synthetic steps, and employing safer solvents indicates a commitment to minimizing

the overall process mass intensity. PMI is a key green chemistry metric calculated as the total

mass of materials (raw materials, solvents, reagents, process water) used to produce a certain

mass of product. A lower PMI value signifies a more sustainable and efficient process.

Mode of Action
Florylpicoxamid's fungicidal activity stems from its ability to inhibit cellular respiration in

pathogenic fungi.
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By binding to the Qi site of the cytochrome bc1 complex (also known as complex III) in the

mitochondrial electron transport chain, Florylpicoxamid effectively blocks the transfer of

electrons.[1] This disruption halts the production of ATP, the primary energy currency of the cell,

leading to the cessation of fungal growth and eventual cell death.[1]

Conclusion
The synthesis of Florylpicoxamid from furfural represents a significant advancement in the

application of green chemistry principles to the production of agrochemicals. By utilizing a

renewable feedstock and designing a more efficient and sustainable synthetic route, the

process minimizes environmental impact while providing an effective solution for crop
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protection. This technical guide provides a framework for researchers and professionals in the

field to understand and potentially build upon this innovative approach to fungicide synthesis.

Further research and disclosure of quantitative green chemistry metrics will be valuable in fully

assessing the sustainability of this and future agrochemical manufacturing processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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